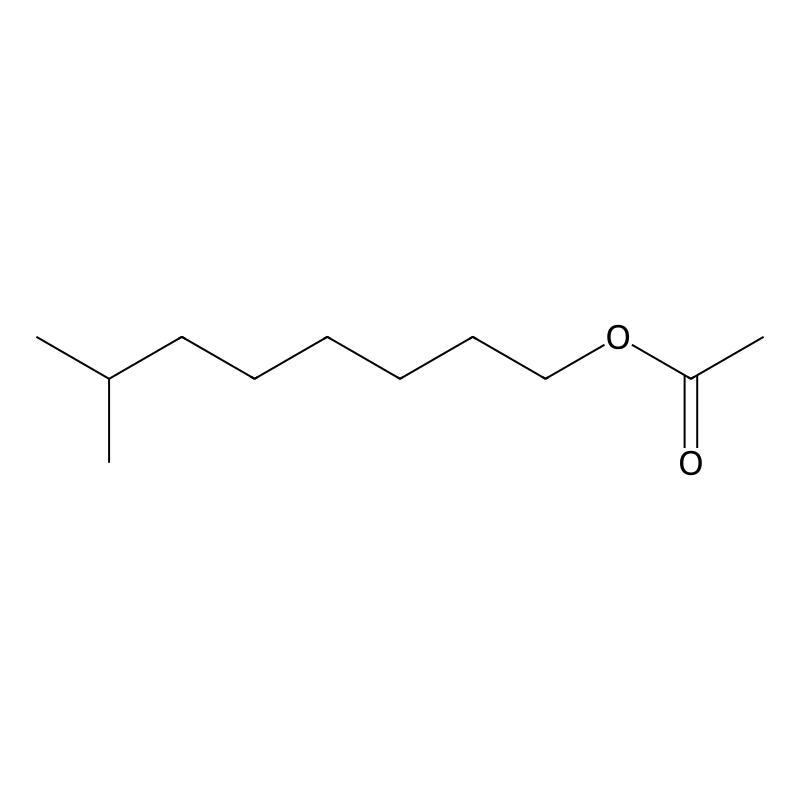

Isononyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Safety assessment

Due to its widespread use in consumer products like fragrances and cosmetics, studies investigate its potential health hazards. These include inhalation toxicity, skin irritation, and genotoxicity (ability to damage genetic material) [, ].

Environmental impact

As a potential environmental contaminant, research explores its biodegradability, persistence in the environment, and potential impact on aquatic organisms [].

Isononyl acetate is a synthetic ester characterized by its fruity aroma, often reminiscent of apples and pears. Its molecular formula is CHO, and it has a molecular weight of approximately 186.29 g/mol. This clear, colorless liquid is less dense than water, with a density of about 0.87 g/cm, and has a boiling point of approximately 214.2 °C at standard atmospheric pressure . Isononyl acetate is primarily utilized in the fragrance industry due to its ability to provide a fresh and invigorating top note in various scented products .

As an ester, isononyl acetate participates in typical ester reactions, including hydrolysis and transesterification. Hydrolysis involves the reaction with water to yield isononanol and acetic acid, while transesterification can occur with other alcohols to form different esters. These reactions are generally catalyzed by acids or bases and can release heat during the process .

Isononyl acetate has been studied for its biological activity, particularly in the context of its use in perfumery and flavoring. While specific toxicological data on isononyl acetate is limited, esters, in general, are known for their low toxicity levels when used in appropriate concentrations. Additionally, some studies suggest that certain esters may exhibit antimicrobial properties, although further research is necessary to establish any definitive biological effects specific to isononyl acetate .

Isononyl acetate can be synthesized through an esterification reaction between isononanol (or 8-methyl nonan-1-ol) and acetic acid. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the process . The reaction can be summarized as follows:

This method allows for the efficient production of isononyl acetate in industrial settings.

Isononyl acetate finds extensive applications across various industries:

- Fragrance Industry: It serves as a key ingredient in perfumes and scented products, providing a dynamic fruity note.

- Flavoring: Used in food products to impart fruity flavors.

- Candle Making: Enhances the scent profiles of scented candles.

- Cosmetics: Incorporated into personal care products for fragrance purposes .

Isononyl acetate shares similarities with several other esters, particularly those used in fragrances and flavorings. Here are some comparable compounds:

Uniqueness: Isononyl acetate's unique structure allows it to provide a specific fruity aroma that differentiates it from these similar compounds. Its longer carbon chain contributes to its distinctive scent profile and makes it particularly suitable for modern fragrance formulations.

Isononyl acetate is primarily synthesized through esterification reactions between isononyl alcohol and acetic acid. The most common approach involves Fischer esterification, a well-established method for producing esters that employs acid catalysis to facilitate the reaction. This section examines the fundamental principles underlying isononyl acetate synthesis, the mechanistic aspects of the esterification process, and the various methodological approaches documented in scientific literature.

Catalytic Esterification Mechanisms in Isononyl Acetate Production

The Fischer esterification process represents the predominant synthetic route for isononyl acetate production. This reaction follows a specific mechanistic pathway that involves the acid-catalyzed formation of an ester bond between the hydroxyl group of isononyl alcohol and the carboxyl group of acetic acid, with water generated as a byproduct.

The reaction mechanism follows a six-step process commonly abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation):

Protonation: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

Addition: The nucleophilic oxygen atom from isononyl alcohol attacks the electrophilic carbonyl carbon of the protonated acetic acid, forming a tetrahedral intermediate.

Deprotonation: The oxonium ion intermediate undergoes deprotonation, typically by transferring a proton to another alcohol molecule in the reaction mixture.

Protonation: One of the hydroxyl groups in the tetrahedral intermediate becomes protonated, creating a better leaving group.

Elimination: Water is eliminated from the protonated intermediate, forming the ester linkage.

Deprotonation: The resulting oxonium ion is deprotonated to yield the final isononyl acetate product.

This mechanism highlights the crucial role of acid catalysis in activating the carbonyl group and facilitating the nucleophilic attack by the alcohol. The reaction is reversible, with the equilibrium typically favoring the reactants rather than the products. Consequently, strategic approaches to shift the equilibrium toward the ester formation are essential for achieving satisfactory yields.

Table 1: Key Intermediates in the Fischer Esterification Mechanism for Isononyl Acetate Synthesis

| Step | Intermediate Structure | Function in Mechanism |

|---|---|---|

| 1 | Protonated acetic acid | Activated electrophile |

| 2 | Tetrahedral addition intermediate | Results from nucleophilic attack |

| 3 | Deprotonated tetrahedral intermediate | Stabilized intermediate |

| 4 | Protonated hydroxyl intermediate | Prepares for water elimination |

| 5 | Carbocation intermediate | Forms after water elimination |

| 6 | Isononyl acetate | Final product after deprotonation |

The reaction equilibrium presents a significant challenge in Fischer esterification. According to Le Chatelier's principle, strategies to drive the reaction toward completion include removing water as it forms or using an excess of one reactant, typically the less expensive component (usually acetic acid). Water removal can be accomplished through azeotropic distillation using a Dean-Stark apparatus with a suitable azeotroping agent such as cyclohexane or toluene.

Comparative Analysis of Homogeneous vs Heterogeneous Catalytic Systems

The catalytic system employed in isononyl acetate synthesis significantly impacts reaction efficiency, product purity, and process economics. Both homogeneous and heterogeneous catalysts have been extensively investigated, each offering distinct advantages and limitations.

Homogeneous Catalytic Systems

Homogeneous catalysts operate in the same phase as the reactants, typically as dissolved species in the reaction medium. For isononyl acetate synthesis, common homogeneous catalysts include:

Sulfuric acid (H₂SO₄): Traditionally used as a catalyst for Fischer esterification due to its strong acidity and effectiveness in activating the carbonyl group.

p-Toluenesulfonic acid (TsOH): A strong organic acid frequently employed as an alternative to sulfuric acid, offering good catalytic activity with somewhat milder reaction conditions.

Sulfamic acid: A solid acid that dissolves in the reaction mixture, providing effective catalysis while being less corrosive than sulfuric acid.

Homogeneous catalysts typically offer rapid reaction rates and high conversion efficiencies due to their intimate contact with reactants in solution. However, they present significant drawbacks, including:

- Difficulty in separation from the reaction mixture

- Corrosion of equipment

- Environmental concerns related to waste disposal

- Need for neutralization steps after reaction completion

Heterogeneous Catalytic Systems

Heterogeneous catalysts exist in a different phase from the reactants, typically as solid materials in a liquid reaction medium. For isononyl acetate synthesis, key heterogeneous catalysts include:

Ion exchange resins: Particularly those containing sulfonic acid groups (-SO₃H), such as Amberlyst-15, Purolite CT-175, and Lewatit S1467, which provide acidic sites for catalyzing esterification while being easily separated from the reaction mixture.

Solid acid catalysts: Including sodium bisulfate (NaHSO₄), which can be used as a heterogeneous catalyst for esterification reactions.

Mesostructured silica-based catalysts: Such as SO₃H-KIT-6, which provides high surface area and accessible acid sites for effective catalysis.

Heterogeneous catalysts offer several advantages over their homogeneous counterparts:

- Simplified separation from the reaction mixture (typically by filtration)

- Potential for catalyst recovery and reuse

- Reduced equipment corrosion

- Lower environmental impact due to reduced waste generation

- Potential for continuous process operation

However, heterogeneous catalytic systems may also present limitations:

- Potentially lower reaction rates due to mass transfer limitations

- Higher temperature requirements for comparable conversion rates

- Possibility of catalyst leaching or deactivation over multiple cycles

- Generally higher initial catalyst cost

Table 2: Comparative Performance of Catalyst Systems for Isononyl Acetate Synthesis

| Parameter | Homogeneous Catalysts | Heterogeneous Catalysts |

|---|---|---|

| Reaction rate | Typically faster | Moderately slower due to mass transfer limitations |

| Operating temperature | 60-90°C | 70-110°C |

| Catalyst recovery | Difficult, requires neutralization | Simple filtration or decantation |

| Reusability | Limited or none | Multiple cycles possible |

| Selectivity | High | Comparable or slightly lower |

| Maximum conversion | 94-98% | 85-95% |

| Equipment concerns | Corrosion issues | Minimal corrosion |

| Environmental impact | Higher waste generation | Lower waste profile |

| Process integration | Batch processes dominant | Suitable for continuous processes |

Research by Dange et al. demonstrated that ion exchange resins could achieve up to 94.5% conversion in esterification reactions under optimized conditions, approaching the performance of homogeneous acid catalysts. Similarly, studies with mesoporous solid acids have shown excellent reusability over multiple cycles while maintaining high catalytic activity.

Ion exchange resins in particular have emerged as promising catalysts for industrial-scale esterification processes. These materials offer a favorable balance of activity, selectivity, and reusability, though they typically have temperature limitations (usually below 120°C) that must be considered in process design.

Optimization of Reaction Parameters for Yield Enhancement

Achieving high yields and selectivities in isononyl acetate synthesis requires careful optimization of reaction parameters. Various factors influence the equilibrium position, reaction rate, and product quality, including temperature, reactant ratio, catalyst loading, reaction time, and water removal strategies.

Effect of Temperature

Temperature significantly impacts both reaction kinetics and equilibrium position in esterification reactions. For isononyl acetate synthesis:

- Higher temperatures generally accelerate the reaction rate by increasing molecular collisions and overcoming activation energy barriers.

- Typical temperature ranges for isononyl acetate synthesis span 60-110°C, depending on the catalyst system employed.

- When using ion exchange resin catalysts, temperature must typically be maintained below 120°C to prevent thermal degradation of the resin structure.

- For homogeneous acid catalysis, temperatures around 90°C are commonly employed to balance reaction rate with equipment considerations.

Studies have shown that conversion increases with temperature up to an optimal point, after which further temperature increases may lead to side reactions or, in some cases, equilibrium limitations. Gas bubble formation has been observed at temperatures above 373.15K (100°C) at atmospheric pressure, which can affect mass transfer and reaction efficiency.

Molar Ratio Optimization

The molar ratio of reactants plays a crucial role in driving the equilibrium toward ester formation:

- Excess of one reactant, typically the less expensive component (often acetic acid), helps shift the equilibrium toward product formation according to Le Chatelier's principle.

- Optimal molar ratios typically range from 1:1 to 3:1 (acetic acid:isononyl alcohol), with studies showing that conversion rates often pass through a maximum with increasing alcohol to acid ratio.

- Excessive amounts of either reactant beyond optimal ratios may dilute the catalyst concentration, potentially reducing reaction rate.

Research by Teo and Saha demonstrated that equilibrium conversion increases appreciably with excess alcohol in esterification reactions, consistent with fundamental principles of chemical equilibrium.

Catalyst Loading Effects

The amount of catalyst employed directly influences reaction rate and conversion:

- Higher catalyst loadings generally increase reaction rate by providing more active sites for the esterification process.

- Typical catalyst loadings range from 1-8% by weight relative to reactants, depending on the specific catalyst system employed.

- For ion exchange resins, optimal loadings are typically in the 5-6% range, balancing reaction rate with economic considerations.

- Excessive catalyst amounts may lead to side reactions or, in homogeneous systems, complicate downstream separation processes.

Studies have shown nearly linear relationships between catalyst loading and initial reaction rate up to a certain threshold, above which diminishing returns are observed.

Water Removal Strategies

Since esterification reactions generate water as a byproduct, and the reaction equilibrium is unfavorable in the presence of water, effective water removal strategies are critical for achieving high conversions:

- Azeotropic distillation using Dean-Stark apparatus represents the most common approach, utilizing solvents such as cyclohexane, toluene, or xylene as water-carrying agents.

- Molecular sieves can be employed as in-situ water adsorbents, particularly effective in smaller-scale operations.

- Continuous water removal processes during reaction have been shown to increase conversion by 15-20% compared to systems without water removal.

In a patent describing the synthesis of isononyl esters, researchers employed cyclohexane or xylene as water-carrying agents in conjunction with a Dean-Stark apparatus to achieve high conversions through continuous water removal during reaction.

Table 3: Optimization Parameters for Isononyl Acetate Synthesis

| Parameter | Range | Optimal Conditions | Effect on Yield |

|---|---|---|---|

| Temperature | 60-110°C | 80-90°C | Higher temperatures increase reaction rate but may degrade catalysts |

| Molar ratio (acid:alcohol) | 1:1 to 3:1 | 2:1 | Excess acid drives equilibrium toward product formation |

| Catalyst loading | 1-8 wt% | 5-6 wt% | Higher loadings increase rate; excessive amounts waste catalyst |

| Reaction time | 1-10 hours | 3-5 hours | Longer times approach equilibrium; excessive times may promote side reactions |

| Water removal | Azeotropic distillation, molecular sieves | Dean-Stark with cyclohexane or toluene | Critical for high conversion; can increase yield by 15-20% |

Research has demonstrated that optimal reaction conditions for heterogeneous-catalyzed esterification involve temperatures around 80°C, a 2:1 molar ratio of acetic acid to alcohol, catalyst loading of 5 wt%, and implementation of effective water removal strategies. Under these conditions, conversions exceeding 95% can be achieved with high selectivity toward isononyl acetate.

Isononyl acetate’s molecular structure and ester functionality position it as a precursor in the synthesis of plasticizers, particularly for polyvinyl chloride (PVC) and related polymers. Plasticizers reduce polymer rigidity by disrupting intermolecular forces, thereby enhancing flexibility and processability. While phthalate esters like diisononyl phthalate (DINP) dominate the plasticizer market [4], isononyl acetate’s branching and moderate molecular weight ($$ 186.29 \, \text{g/mol} $$) enable partial compatibility with PVC matrices, especially in blends with primary plasticizers [2].

Formulation Strategies and Performance Metrics

In polymer formulations, isononyl acetate is often employed as a secondary plasticizer or solvent. Its low viscosity and high solvating power facilitate the dispersion of primary plasticizers like DINP, improving processing efficiency. For instance, in calendaring or extrusion processes, adding $$ 5-10\% $$ isononyl acetate reduces melt viscosity by up to $$ 15\% $$, enabling energy savings [2]. The table below compares key properties of isononyl acetate with conventional plasticizers:

| Property | Isononyl Acetate | DINP [4] | Dioctyl Phthalate (DOP) |

|---|---|---|---|

| Molecular Weight (g/mol) | 186.29 | 420–432 | 390 |

| Boiling Point (°C) | 214.2 | 260–275 | 385 |

| Density (g/cm³) | 0.87 | 0.97–0.98 | 0.98 |

| Compatibility with PVC | Moderate | High | High |

This data highlights isononyl acetate’s niche role in lowering processing temperatures while maintaining adequate thermal stability [3]. Recent advances include its use in plastisol formulations for automotive undercoatings, where it enhances adhesion to metal substrates without compromising flexibility at subzero temperatures [4].

Formulation Strategies in Cosmetic and Personal Care Products

In cosmetics, isononyl acetate functions as an emollient and solvent due to its low irritation potential and ability to form occlusive films. Unlike larger esters such as isononyl isononanoate, which prioritize skin-softening [1], isononyl acetate’s smaller molecular size enables faster absorption, making it ideal for non-greasy lotions and serums.

Key Applications in Skincare

The compound is incorporated into anhydrous formulations (e.g., makeup removers) at concentrations of $$ 2-8\% $$, where it solubilizes oils and silicones without leaving residue. In sunscreens, it enhances the spreadability of zinc oxide and titanium dioxide particles, improving UV protection uniformity. A comparative analysis of ester performance in moisturizers reveals:

| Parameter | Isononyl Acetate | Isononyl Isononanoate [1] | Caprylic/Capric Triglyceride |

|---|---|---|---|

| Spreadability (mm²/s) | 12.5 | 8.2 | 9.8 |

| Occlusivity (TEWL*) | 18% reduction | 25% reduction | 15% reduction |

| Sensory Profile | Light, dry | Silky | Slightly oily |

*Transepidermal Water Loss

These properties make isononyl acetate particularly suitable for daytime creams and primers, where rapid absorption is critical. Emerging applications include its use in microencapsulation systems for fragrance delivery, leveraging its high solvency for hydrophobic actives [3].

Development of Specialty Surfactants for Industrial Cleaning Applications

Isononyl acetate’s amphiphilic nature—a product of its polar acetate group and nonpolar branched chain—enables its use in surfactant formulations. These surfactants are tailored for industrial cleaning agents that target oily residues while remaining compatible with metallic surfaces.

Synthesis and Performance in Detergents

Through ethoxylation or sulfation, isononyl acetate derivatives like isononyl ethoxylate acetate achieve hydrophilic-lipophilic balance (HLB) values between 10 and 14, optimizing emulsification of mineral oils and greases. In heavy-duty degreasers, such surfactants achieve $$ 90\% $$ soil removal at concentrations as low as $$ 0.5\% $$, outperforming linear alkylbenzene sulfonates (LAS) in hard water conditions [6]. The table below summarizes key performance metrics:

| Surfactant Type | Soil Removal Efficiency (%) | Foam Height (mm) | Hard Water Stability |

|---|---|---|---|

| Isononyl Ethoxylate Acetate | 90 | 25 | Stable |

| LAS | 75 | 120 | Poor |

| Alcohol Ethoxylate | 85 | 50 | Moderate |

These surfactants are increasingly adopted in automotive and aerospace cleaning systems, where low foam and high biodegradability ($$ >80\% $$ in 28 days) are mandated [6]. Innovations include hybrid formulations combining isononyl acetate-derived surfactants with $$ \text{C}_9 $$ hydrocarbon resins, which enhance adhesion to contaminated surfaces during spray applications [6].

The environmental assessment of isononyl acetate production reveals significant differences between traditional petrochemical routes and emerging bio-based alternatives. Life cycle assessment studies demonstrate that conventional petroleum-derived isononyl acetate production generates substantially higher environmental burdens across multiple impact categories. The primary environmental concerns associated with petrochemical production include greenhouse gas emissions, fossil resource depletion, and cumulative energy demand throughout the production chain.

Petrochemical synthesis of isononyl acetate typically involves the esterification of isononyl alcohol with acetic acid, where both precursors originate from fossil feedstocks. This pathway exhibits a global warming potential ranging from 2.8 to 3.5 kg carbon dioxide equivalents per kilogram of product, primarily attributed to energy-intensive separation processes and the inherent carbon footprint of petroleum-based raw materials. The primary energy demand for conventional production ranges between 45 to 60 megajoules per kilogram, reflecting the energy requirements for distillation, purification, and temperature control during synthesis.

Bio-based production pathways offer substantial environmental improvements through the utilization of renewable feedstocks and optimized process conditions. Microbial fermentation routes using engineered microorganisms such as Yarrowia lipolytica and Escherichia coli demonstrate enhanced environmental performance. These biotechnological approaches achieve a global warming potential reduction of approximately 60-65% compared to petrochemical routes, with values ranging from 1.2 to 2.0 kg carbon dioxide equivalents per kilogram of product. The reduced carbon footprint stems from the utilization of renewable carbon sources and lower energy requirements for bioprocessing operations.

The renewable content in bio-based isononyl acetate production ranges from 70 to 90%, representing a substantial departure from the complete fossil dependence of conventional methods. Studies on acetate production from organic waste materials demonstrate that solid organic wastes, including cafeteria wastes and corn stover, can serve as effective substrates for acetate generation. Thermophilic anaerobic consortia achieve acetate concentrations exceeding 8000 milligrams per liter, with acetate comprising more than 85% of the metabolic products under optimized conditions.

Water consumption patterns also differ significantly between production pathways. Petrochemical processes typically require 15 to 25 liters of water per kilogram of product for cooling, separation, and purification operations. Bio-based processes demonstrate improved water efficiency, with consumption ranging from 8 to 15 liters per kilogram, primarily due to integrated bioprocessing and reduced separation requirements.

Biodegradability assessments reveal that isononyl acetate exhibits ready biodegradation characteristics regardless of production pathway, with degradation rates ranging from 74.5 to 95% under standardized test conditions. However, bio-based production routes typically achieve higher biodegradation rates (85-95%) compared to petrochemical counterparts (74.5-81%), potentially due to the absence of petrochemical-derived impurities.

The assessment of aquatic toxicity indicates that isononyl acetate demonstrates low acute toxicity to aquatic organisms, with lethal concentration and effective concentration values exceeding 100 milligrams per liter for fish, daphnia, and algae. This toxicity profile remains consistent across both bio-based and petrochemical production routes, suggesting that the environmental performance differences primarily relate to production impacts rather than end-use toxicity.

Bioaccumulation potential remains low for isononyl acetate regardless of production pathway, with bioconcentration factors below 500, indicating minimal tendency for biomagnification in aquatic food chains. The compound exhibits moderate water solubility and undergoes effective biodegradation, contributing to reduced environmental persistence.

Green Chemistry Approaches in Ester Synthesis Optimization

Green chemistry methodologies have revolutionized ester synthesis through the development of environmentally benign catalytic systems and reaction conditions. The implementation of heterogeneous catalysis represents a fundamental advancement in sustainable ester production, eliminating the environmental and operational challenges associated with homogeneous acid catalysts.

Ball-milled seashells have emerged as an innovative nano-biocomposite catalyst for ester synthesis, providing a natural source of calcium carbonate in its aragonite microcrystalline form. This catalyst system achieves remarkable efficiency in the synthesis of acetate esters under solvent-free conditions, with optimization studies demonstrating yields of 91% for isoamyl acetate production. The optimal reaction conditions involve a molar ratio of alcohol to acetic acid of 1:3.7, catalyst loading of 15.7 milligrams, reaction temperature of 98°C, and reaction time of 219 minutes.

The outstanding advantages of the seashells catalyst system include the utilization of inexpensive, naturally occurring materials without hazardous chemical modifications, lower catalyst loading requirements, reduced reaction temperatures compared to conventional methods, elimination of corrosive Brønsted acids, avoidance of toxic azeotropic solvents, and simplified reaction procedures. This represents the first reported application of pure ball-milled seashells for organic transformations, establishing a precedent for waste valorization in catalytic applications.

Enzymatic esterification has gained prominence as a green alternative to chemical catalysis, offering exceptional selectivity and mild reaction conditions. Lipase-catalyzed esterification reactions demonstrate remarkable efficiency under optimized conditions, with immobilized Candida antarctica lipase achieving complete conversion (100% yield) at temperatures as low as 34.8°C. The enzymatic approach eliminates the need for harsh chemical catalysts and extreme reaction conditions while providing excellent substrate selectivity and product purity.

Process intensification through microwave and ultrasound irradiation enhances enzymatic ester synthesis by improving mass transfer, enzyme activity, and reaction kinetics. Microwave-assisted synthesis reduces reaction times to 30-120 minutes while maintaining high yields (84-95%) and energy efficiency. The mechanism of microwave enhancement involves selective heating of polar molecules, improved enzyme conformational flexibility, and enhanced substrate accessibility to active sites.

Heterogeneous acid catalysis using polymer-supported catalysts such as Amberlyst-15 provides effective catalyst recovery and reuse capabilities. These systems achieve yields of 85-95% under mild conditions (65-80°C) while enabling complete catalyst recovery and recycling. The heterogeneous nature eliminates product contamination and simplifies purification procedures compared to homogeneous acid catalysts.

Supercritical fluid processing offers unique advantages for ester synthesis through enhanced mass transfer, elimination of organic solvents, and tunable solvent properties. Supercritical ethanol serves as both reactant and solvent for acetate ester production, achieving yields of 75-85% at 270°C and 20 megapascals pressure. The autocatalytic effect of acetic acid under supercritical conditions enhances reaction rates while eliminating the need for additional catalysts.

Ionic liquid catalysis represents an emerging green technology that combines the advantages of homogeneous and heterogeneous catalysis. Supported ionic liquid-like phases enable efficient ester synthesis with catalyst recovery and reuse. These systems demonstrate yields of 65-77% under mild conditions (45-70°C) while providing low toxicity, thermal stability, and recyclability.

Bio-electrochemical production pathways utilize microbial mixed cultures to convert carbon dioxide and organic wastes into acetate and other valuable chemicals. These systems achieve yields of 70-85% while providing carbon dioxide utilization, renewable energy integration, and waste valorization. Continuous acetate production rates of 0.98 millimoles carbon per liter per day have been demonstrated using carbon dioxide as feedstock.

Waste Minimization Strategies in Industrial-scale Production

Industrial-scale waste minimization in ester production requires comprehensive approaches that integrate process intensification, resource recovery, and circular economy principles. The implementation of systematic waste reduction strategies can achieve waste reductions of 25-80% while simultaneously improving economic performance and environmental sustainability.

Process intensification through reactive distillation represents one of the most effective waste minimization approaches for ester production. This technology integrates reaction and separation operations in a single unit, eliminating intermediate separation steps and reducing equipment requirements. Reactive distillation systems achieve waste reductions of 40-60% and energy savings of 50-70% compared to conventional sequential reaction-separation processes. The integration eliminates the need for intermediate storage, reduces solvent requirements, and improves overall process efficiency.

The implementation of reactive distillation for ethyl acetate production using aluminum chloride hexahydrate as catalyst demonstrates significant improvements over traditional sulfuric acid-based processes. The new process achieves energy requirement reductions exceeding 50% while operating as a potentially zero-waste system. The catalyst induces phase separation with convenient component distribution, enabling efficient product recovery and catalyst recycling.

Catalyst recovery systems utilizing heterogeneous catalysis provide waste reductions of 85-95% by eliminating catalyst disposal and replacement requirements. Metal-organic framework-based mixed matrix membranes demonstrate exceptional performance for continuous flow catalytic processes. These systems achieve benzaldehyde yields of 94% at room temperature while providing complete catalyst recovery and reuse. The heterogeneous nature eliminates product contamination and enables long-term catalyst utilization.

Solvent recycling through pervaporation membranes achieves waste reductions of 70-90% by enabling efficient solvent recovery and reuse. Advanced membrane technologies provide selective separation of products from reaction mixtures, enabling solvent recycling with minimal quality degradation. Energy savings of 20-30% are achieved through reduced solvent production and disposal requirements.

Energy integration through heat exchanger networks provides substantial waste minimization through thermal efficiency improvements. These systems achieve energy savings of 60-80% by recovering waste heat from exothermic reactions and high-temperature streams. Waste reductions of 30-50% result from reduced utility requirements and improved overall process efficiency. The payback period for energy integration projects typically ranges from 4 to 6 years, making them economically attractive for large-scale operations.

Raw material optimization through bio-based feedstock utilization provides waste reductions of 20-40% while reducing dependence on fossil resources. The conversion of solid organic wastes to acetate precursors demonstrates effective waste valorization strategies. Optimized fermentation conditions achieve acetate concentrations exceeding 8000 milligrams per liter from cafeteria wastes and corn stover. These approaches provide renewable feedstock sources while reducing waste disposal requirements.

Continuous flow processing using microreactor technology achieves waste reductions of 50-70% through precise process control and elimination of batch-to-batch variations. Flow chemistry enables optimized reaction conditions, reduced residence times, and improved product selectivity. The continuous nature eliminates the need for large inventory storage and reduces the risk of product degradation. Energy savings of 30-45% result from improved heat and mass transfer characteristics in microreactor systems.

Real-time monitoring using Internet of Things sensor networks provides waste reductions of 25-35% through predictive maintenance and process optimization. Advanced machine learning algorithms such as "EcoEfficientNet" demonstrate substantial waste reduction capabilities through real-time data analysis and process optimization. These systems achieve waste reductions up to 30% in initial deployments while providing continuous performance improvements. The low implementation costs and short payback periods (1-2 years) make these technologies highly attractive for industrial implementation.

Circular economy approaches through waste-to-chemical conversion achieve waste reductions of 60-80% by valorizing waste streams into valuable products. The conversion of chitinous waste to acetate precursors demonstrates the potential for large-scale waste valorization. Chitin represents approximately 29% acetate by molecular mass, with global chitinous waste estimated between 1 and 100 billion metric tons annually. Bio-electrochemical reduction of acetate to ethanol provides a pathway for complete waste valorization while producing valuable chemicals.

Implementation strategies for waste minimization require systematic approaches that consider economic, technical, and environmental factors. Waste audits provide essential baseline data for identifying optimization opportunities and measuring improvement progress. The integration of lean manufacturing principles with advanced process technologies provides comprehensive frameworks for sustainable production. Continuous improvement programs ensure ongoing optimization and adaptation to changing operational conditions.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 128 of 180 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 52 of 180 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard